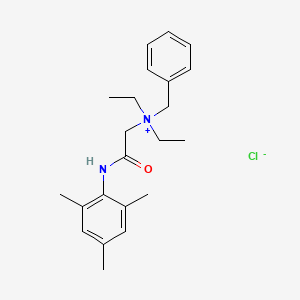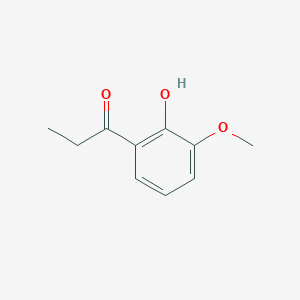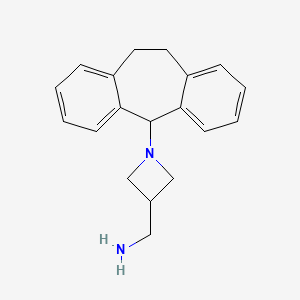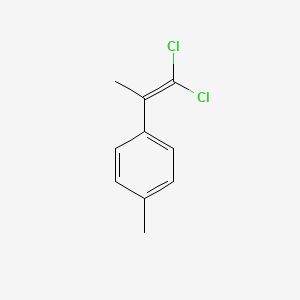
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H10Cl2 It is characterized by the presence of a dichloropropenyl group attached to a methylbenzene (toluene) ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be synthesized through the reaction of 4-methyltoluene with 1,1-dichloropropene under specific conditions. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloropropenyl group to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or amino derivatives.
科学的研究の応用
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be compared with other similar compounds such as:
1-(1,1-Dichloroprop-1-en-2-yl)benzene: Similar structure but without the methyl group on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness: The presence of the methyl group at the 4-position in this compound can influence its chemical reactivity and physical properties, making it distinct from its isomers and other related compounds.
特性
分子式 |
C10H10Cl2 |
|---|---|
分子量 |
201.09 g/mol |
IUPAC名 |
1-(1,1-dichloroprop-1-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6H,1-2H3 |
InChIキー |
YKMQSJQZPPRDMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)


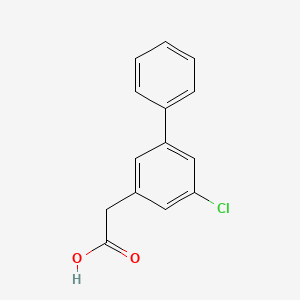
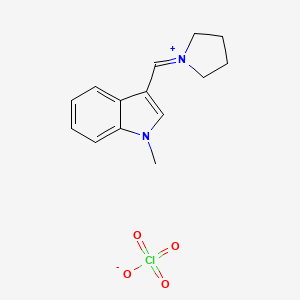


![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
